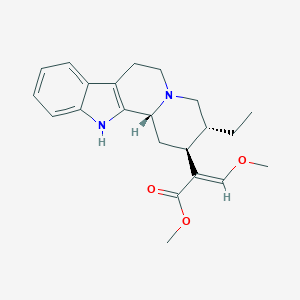
イソブチリルシコニン
概要
説明
Isobutylshikonin: is a naturally occurring naphthoquinone derivative found in the roots of the plant Lithospermum erythrorhizon. It is a member of the shikonin family of compounds, which are known for their vibrant red pigments and various biological activities. Isobutylshikonin has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects .
科学的研究の応用
Chemistry: Isobutylshikonin is used as a reference standard in analytical chemistry for the identification and quantification of shikonin derivatives. It is also employed as a synthetic precursor for the production of other naphthoquinone compounds .
Biology: In biological research, isobutylshikonin is studied for its antioxidant properties. It exhibits radical scavenging activities, making it a potential candidate for protecting cells from oxidative stress .
Medicine: Isobutylshikonin has shown promise in medical research due to its anti-inflammatory and anticancer properties. It inhibits the activity of matrix metalloproteinase 9 (MMP-9), an enzyme involved in cancer metastasis, and exhibits cytotoxic effects against various cancer cell lines .
Industry: In the industrial sector, isobutylshikonin is used as a natural dye in cosmetics and food products. Its vibrant red pigment is valued for its stability and safety compared to synthetic dyes .
生化学分析
Biochemical Properties
Isobutyrylshikonin interacts with various enzymes and proteins in biochemical reactions. It is involved in the acylation process of shikonin, a reaction catalyzed by the enzyme LeBAHD56 . This enzyme is preferentially expressed in tissues where shikonin and its derivatives are biosynthesized .
Cellular Effects
Isobutyrylshikonin has been found to have potent activity against various types of cells, including oral cancer cells . It influences cell function by triggering apoptosis, inhibiting cell proliferation, and attenuating leukemia cell stemness . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Isobutyrylshikonin exerts its effects through binding interactions with biomolecules and changes in gene expression . It induces the production of reactive oxygen species, inhibits the activation of EGFR and PI3K/AKT signaling pathways, and induces apoptosis and necroptosis .
Temporal Effects in Laboratory Settings
The effects of Isobutyrylshikonin change over time in laboratory settings. The compound shows a higher ratio of acetylshikonin, isobutyrylshikonin, or isovalerylshikonin to shikonin in overexpression lines compared to controls .
Metabolic Pathways
Isobutyrylshikonin is involved in the metabolic pathways of shikonin acylation . It interacts with enzymes such as LeBAHD56 in these pathways .
準備方法
Synthetic Routes and Reaction Conditions: Isobutylshikonin can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the extraction of shikonin from the roots of Lithospermum erythrorhizon, followed by chemical modification to produce isobutylshikonin. The synthetic route typically involves esterification reactions using isobutyric acid and appropriate catalysts .
Industrial Production Methods: Industrial production of isobutylshikonin often relies on plant cell culture techniques. Hairy root cultures of Lithospermum erythrorhizon are used to produce shikonin and its derivatives, including isobutylshikonin. This method allows for the large-scale production of the compound under controlled conditions, ensuring a consistent supply for research and industrial applications .
化学反応の分析
Types of Reactions: Isobutylshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to oxidize isobutylshikonin, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce isobutylshikonin, resulting in the formation of hydroquinone derivatives.
Substitution: Substitution reactions involving nucleophiles such as amines and thiols can modify the side chains of isobutylshikonin, producing various derivatives with different biological activities
Major Products: The major products formed from these reactions include various shikonin derivatives, such as acetylshikonin, isovalerylshikonin, and beta-hydroxyisovalerylshikonin. These derivatives exhibit distinct biological activities and are valuable for pharmaceutical and industrial applications .
作用機序
Isobutylshikonin exerts its effects through multiple molecular targets and pathways. It inhibits the activity of MMP-9, which plays a crucial role in cancer cell invasion and metastasis. Additionally, isobutylshikonin modulates various signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .
類似化合物との比較
Similar Compounds:
Shikonin: Another naphthoquinone derivative with similar biological activities, including anti-inflammatory and anticancer effects.
Acetylshikonin: A derivative of shikonin with enhanced stability and bioavailability.
Isovalerylshikonin: Known for its potent anticancer properties and ability to inhibit tumor growth.
Beta-Hydroxyisovalerylshikonin: Exhibits strong antioxidant and anti-inflammatory activities
Uniqueness: Isobutylshikonin stands out due to its specific inhibition of MMP-9, making it a valuable compound for cancer research. Its unique chemical structure also allows for various modifications, leading to the development of novel derivatives with improved therapeutic properties .
特性
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRYLTBIGIAADD-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316067 | |
| Record name | Isobutyrylshikonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52438-12-7 | |
| Record name | Isobutyrylshikonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyrylshikonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



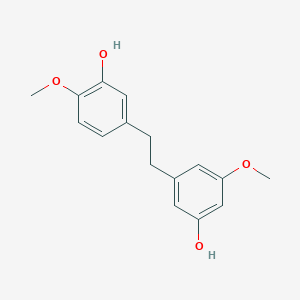
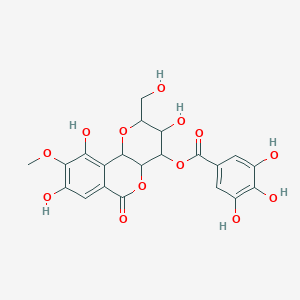
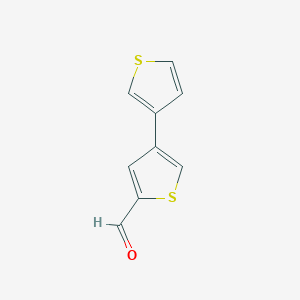
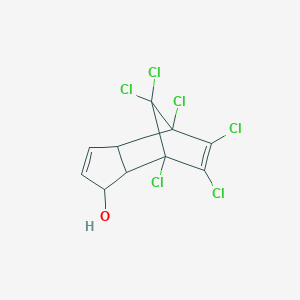
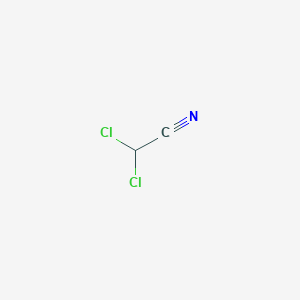
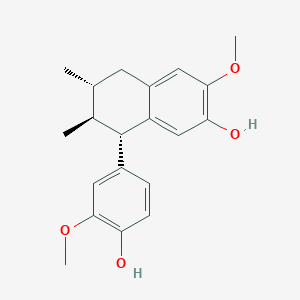
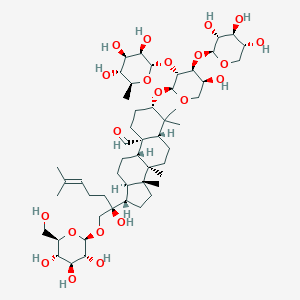

![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)



![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)
